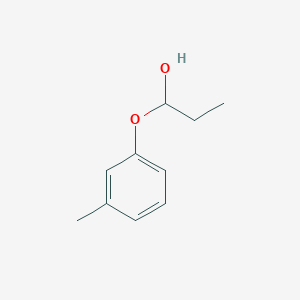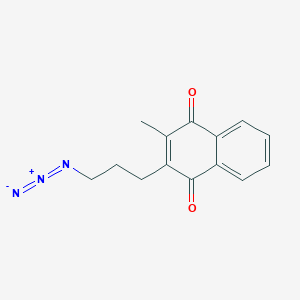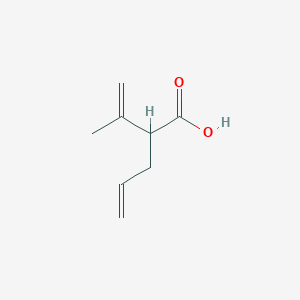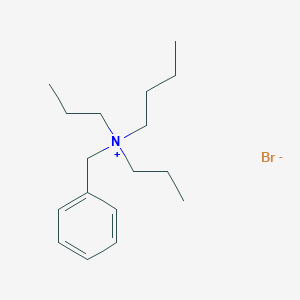
4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one is a heterocyclic organic compound with a unique structure that includes bromine, chlorine, and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one typically involves the bromination and chloromethylation of a furanone precursor. The reaction conditions often include the use of bromine and chloromethyl reagents under controlled temperatures and pH levels to ensure the selective substitution of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s halogenated functional groups can interact with enzymes and proteins, leading to the inhibition of their activity. This can result in the disruption of cellular processes and the inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one include:
- 4-Bromo-5-(bromomethyl)-3-methylfuran-2(5H)-one
- 4-Chloro-5-(chloromethyl)-3-methylfuran-2(5H)-one
- 5-Hydroxy-3-methylfuran-2(5H)-one
Uniqueness
What sets this compound apart from similar compounds is its unique combination of bromine, chlorine, and hydroxyl functional groups
Propriétés
Numéro CAS |
88039-87-6 |
|---|---|
Formule moléculaire |
C6H6BrClO3 |
Poids moléculaire |
241.47 g/mol |
Nom IUPAC |
4-bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2-one |
InChI |
InChI=1S/C6H6BrClO3/c1-3-4(7)6(10,2-8)11-5(3)9/h10H,2H2,1H3 |
Clé InChI |
GUEBJZQWLLONOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(OC1=O)(CCl)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


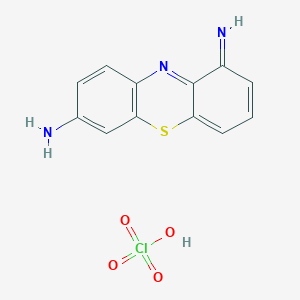
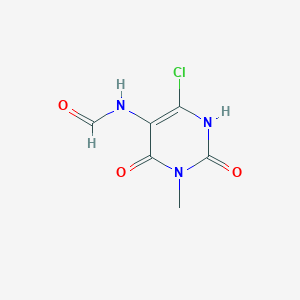
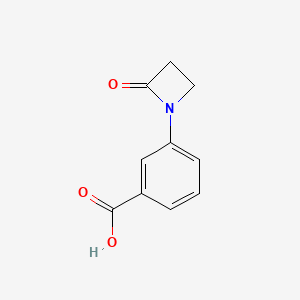
![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)


![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
